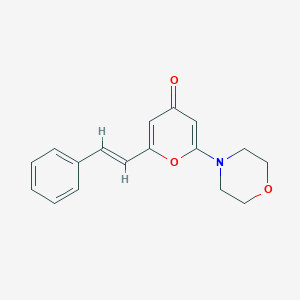
2-morpholino-6-styryl-4H-pyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morpholino-6-styryl-4H-pyran-4-one is a heterocyclic compound that belongs to the pyrone family It is characterized by the presence of a morpholine ring and a styryl group attached to the pyran-4-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholino-6-styryl-4H-pyran-4-one typically involves the reaction of 2-morpholino-4H-pyran-4-one with a suitable styryl precursor. One common method is the Wittig reaction, where a phosphonium salt is reacted with a carbonyl compound to form the desired styryl derivative . The reaction conditions often involve the use of a base such as sodium hydroxide in a solvent mixture of acetonitrile and water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Morpholino-6-styryl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the styryl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the pyran-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced styryl compounds. Substitution reactions can lead to various substituted morpholino or pyran-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
2-Morpholino-6-styryl-4H-pyran-4-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-morpholino-6-styryl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Morpholino-6-styryl-4H-pyran-4-one can be compared with other similar compounds, such as:
2-Cyano-6-styryl-4-pyrones: These compounds have a cyano group instead of a morpholino group and exhibit different reactivity and biological activities.
4-Methylene-4H-pyrans: These compounds have a methylene group and are used in different applications, such as biomarkers and optical chemosensors.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C17H17NO3 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
2-morpholin-4-yl-6-[(E)-2-phenylethenyl]pyran-4-one |
InChI |
InChI=1S/C17H17NO3/c19-15-12-16(7-6-14-4-2-1-3-5-14)21-17(13-15)18-8-10-20-11-9-18/h1-7,12-13H,8-11H2/b7-6+ |
InChI-Schlüssel |
ZJOMZZQTJIYOSC-VOTSOKGWSA-N |
Isomerische SMILES |
C1COCCN1C2=CC(=O)C=C(O2)/C=C/C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C2=CC(=O)C=C(O2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



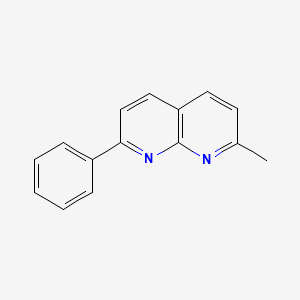

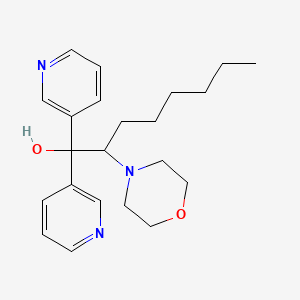

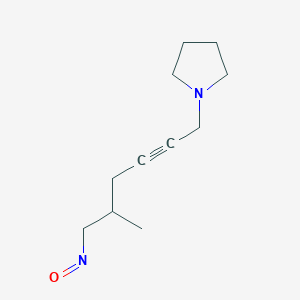

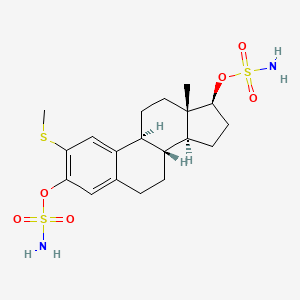
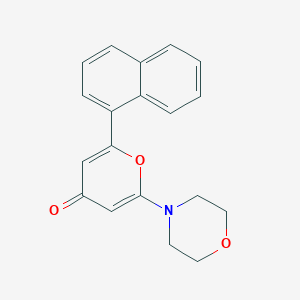
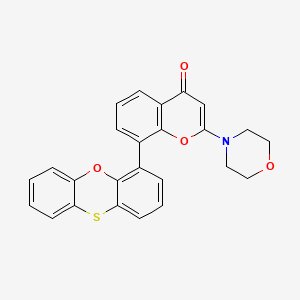
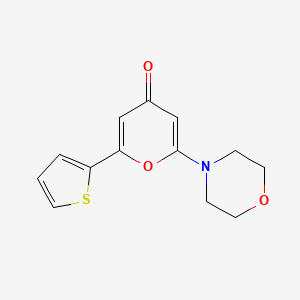
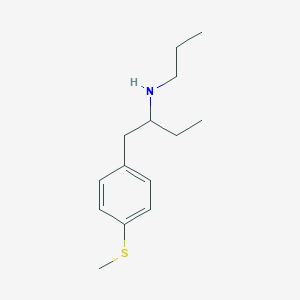
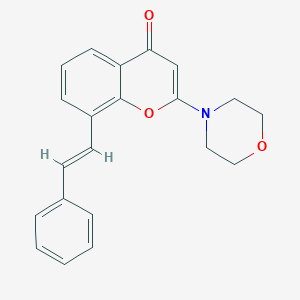

![2-morpholinobenzo[h]quinolin-4(1H)-one](/img/structure/B10841985.png)